4-Methylhexa-3,5-dienoic acid
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Overview
Description
4-Methylhexa-3,5-dienoic acid is an organic compound with the molecular formula C₇H₁₀O₂. It is characterized by a conjugated diene system and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhexa-3,5-dienoic acid can be synthesized through the 1,2-carbonyl transposition of corresponding dienones. This reaction typically involves the use of lead (IV) acetate and boron trifluoride-diethyl ether in benzene at room temperature . The reaction conditions are mild, making it a convenient method for preparing substituted hexa-3,5-dienoic acid methyl esters.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis from conjugated dienones provides a scalable route that can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methylhexa-3,5-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
4-Methylhexa-3,5-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methylhexa-3,5-dienoic acid exerts its effects involves its conjugated diene system and carboxylic acid group. These functional groups participate in various chemical reactions, influencing molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexa-3,5-dienoic acid: Lacks the methyl group at the 4-position.
4-Methylpent-2-enoic acid: Has a similar structure but with a different arrangement of double bonds.
4-Methylhexanoic acid: Saturated version without the diene system.
Uniqueness
4-Methylhexa-3,5-dienoic acid is unique due to its conjugated diene system combined with a carboxylic acid group.
Properties
IUPAC Name |
4-methylhexa-3,5-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-4H,1,5H2,2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYPWNVMSXEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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